

Infrared (IR) spectroscopy peaks for 3-ethynylacetophenone functional groups

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Ethynylphenyl)ethanone

Cat. No.: B148647

[Get Quote](#)

A Comparative Guide to the Infrared Spectroscopy of 3-Ethynylacetophenone

This guide provides a detailed comparison of the characteristic infrared (IR) spectroscopy absorption peaks for 3-ethynylacetophenone against related molecules. It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic methods for molecular characterization. The data presented facilitates the identification of key functional groups by comparing a molecule containing a ketone, an aromatic ring, and a terminal alkyne with simpler analogues that contain a subset of these functionalities.

Data Comparison of Functional Group Peaks

The primary functional groups present in 3-ethynylacetophenone are a terminal alkyne, an aryl ketone, and a substituted aromatic ring. To highlight the spectral contributions of these groups, its IR absorption data is compared with that of phenylacetylene (aromatic ring and alkyne) and acetophenone (aromatic ring and ketone). All data is presented in wavenumbers (cm^{-1}).

Functional Group	Vibrational Mode	Expected Range (cm ⁻¹)	3-Ethynylacetophenone (Observed, cm ⁻¹)	Phenylacetylene (Observed, cm ⁻¹)	Acetophenone (Observed, cm ⁻¹)
Terminal Alkyne	≡C-H Stretch	3350 - 3250[1][2]	~3295 (Strong, Sharp)	~3300 (Strong, Sharp)[3]	N/A
	C≡C Stretch	2260 - 2100[2]	~2105 (Weak to Medium)	~2100 (Weak)[1]	N/A
Aromatic Ring	Aromatic C-H Stretch	3100 - 3000[4][5]	~3060	~3000-3100[3]	~3000-3100[6]
Aromatic C=C Stretch	1600 - 1450[1][3]	~1605, ~1570, ~1480	~1600, ~1450-1600[3]	~1600, ~1450[6]	
Ketone	C=O Stretch (Aryl)	1700 - 1666[7]	~1685 (Strong)	N/A	~1685 (Strong)[8][9]
Alkyl	C-H Stretch (sp ³)	2960 - 2850[6]	~2925	N/A	~2960, ~2870[8]

Note: Observed values are approximate and can vary slightly based on the experimental conditions and instrument.

Analysis of Key Spectral Features

- Terminal Alkyne Vibrations: The presence of the ethynyl group in 3-ethynylacetophenone is unequivocally identified by two key peaks. A strong and sharp absorption band around 3295 cm⁻¹ corresponds to the ≡C-H stretching vibration.[1][10] This peak is absent in acetophenone. Additionally, a weak to medium intensity peak around 2105 cm⁻¹ is characteristic of the C≡C triple bond stretch.[2][10] Both of these features are also present in the spectrum of phenylacetylene, confirming their origin.[1][3]

- **Aryl Ketone Carbonyl Stretch:** The strong absorption peak observed at approximately 1685 cm^{-1} is characteristic of the $\text{C}=\text{O}$ stretching vibration of a ketone conjugated to an aromatic ring.[7][8] This conjugation lowers the frequency from a typical aliphatic ketone (around 1715 cm^{-1}).[7] This peak is a dominant feature in both 3-ethynylacetophenone and acetophenone, but is absent in phenylacetylene.
- **Aromatic Ring Vibrations:** All three compared molecules exhibit characteristic absorptions for the benzene ring. These include weak to medium C-H stretching peaks just above 3000 cm^{-1} and a series of C=C stretching bands in the $1600\text{-}1450\text{ cm}^{-1}$ region.[3][4][6]

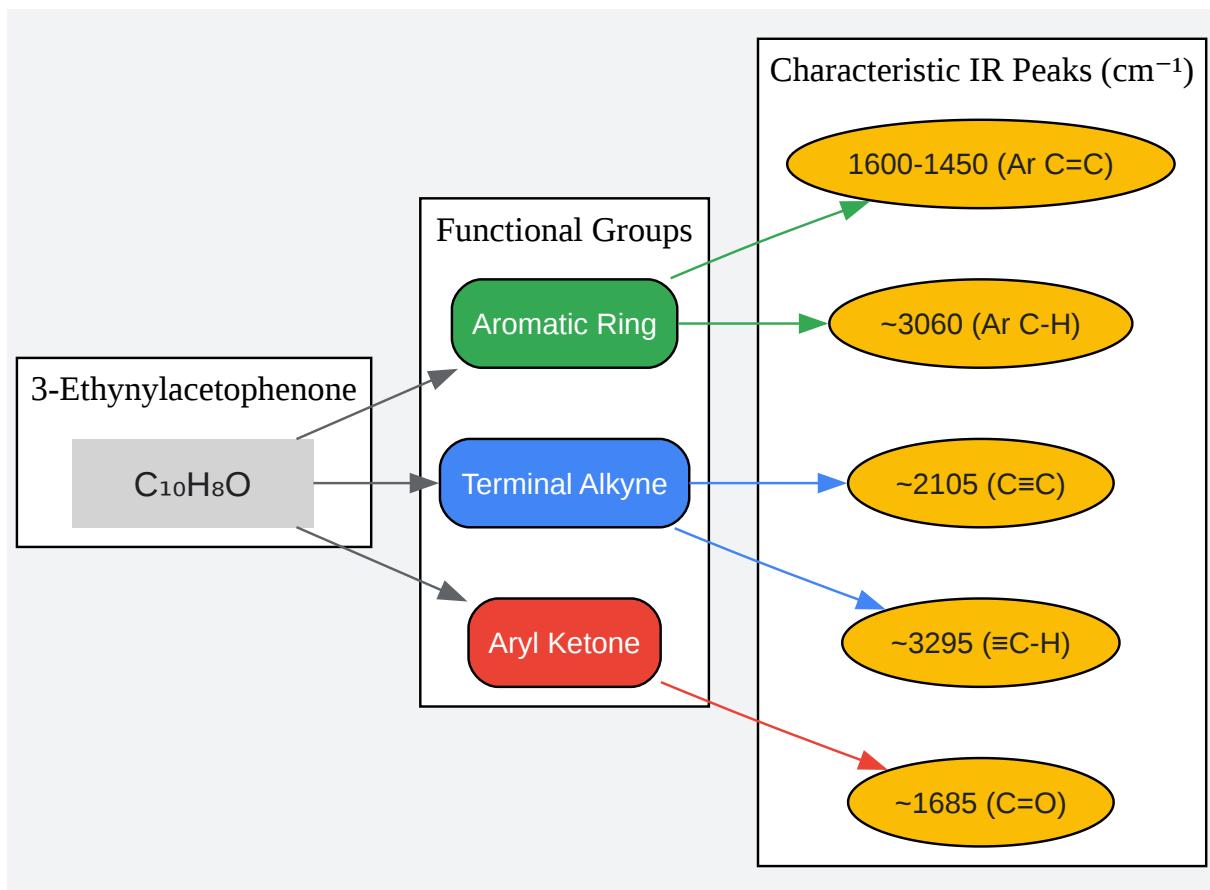
Experimental Protocol: Acquiring IR Spectrum via KBr Pellet Method

This protocol outlines the standard procedure for preparing a solid sample for analysis by Fourier Transform Infrared (FTIR) spectroscopy.

Objective: To obtain a high-quality infrared spectrum of a solid organic compound.

Materials:

- Sample (e.g., 3-ethynylacetophenone), 1-2 mg
- FTIR-grade Potassium Bromide (KBr), ~200 mg, desiccated
- Agate mortar and pestle
- Spatula
- Hydraulic press with pellet-forming die
- FTIR spectrometer


Procedure:

- **Drying:** Gently heat the KBr powder in an oven at $\sim 110^\circ\text{C}$ for 2-4 hours to remove any adsorbed water, which has a strong IR absorption. Cool to room temperature in a desiccator.

- **Sample Preparation:** Weigh approximately 1-2 mg of the sample and 150-200 mg of the dried KBr. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.
- **Grinding:** Transfer the weighed sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical to reduce scattering effects and produce a translucent pellet.
- **Pellet Pressing:** Carefully transfer the powder into the collar of the pellet-forming die. Distribute the powder evenly. Place the plunger in the die and transfer the assembly to the hydraulic press.
- **Evacuation (Optional but Recommended):** Connect the die to a vacuum pump for a few minutes to remove trapped air, which can cause the pellet to be opaque.
- **Pressing:** Apply pressure (typically 7-10 tons) for 1-2 minutes. The pressure should be applied and released slowly to prevent pellet cracking.
- **Pellet Retrieval:** Carefully release the pressure and disassemble the die. A translucent or transparent KBr pellet containing the sample should be obtained.
- **Spectral Acquisition:** Place the pellet in the sample holder of the FTIR spectrometer.
- **Background Scan:** Run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and H₂O.
- **Sample Scan:** Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
- **Data Processing:** The resulting spectrum should be baseline-corrected and the peaks labeled.

Visualization of Structure-Spectrum Relationships

The following diagram illustrates the direct correlation between the functional groups within 3-ethynylacetophenone and their characteristic peaks in an infrared spectrum.

[Click to download full resolution via product page](#)

Caption: Correlation of functional groups in 3-ethynylacetophenone with their IR peaks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Charateristic IR Absorption of Benzene Derivatives [almerja.com]
- 6. brainly.com [brainly.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. app.studyraid.com [app.studyraid.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Infrared (IR) spectroscopy peaks for 3-ethynylacetophenone functional groups]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b148647#infrared-ir-spectroscopy-peaks-for-3-ethynylacetophenone-functional-groups>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com